((S)-1-Methyl-piperidin-3-ylamino)-acetic acid
Description
((S)-1-Methyl-piperidin-3-ylamino)-acetic acid is a chiral piperidine derivative featuring a methyl group at the 1-position of the piperidine ring and an acetic acid moiety linked via an amino group at the 3-position. Its molecular formula is C₈H₁₆N₂O₂, with a molar mass of 172.22 g/mol.
Properties
IUPAC Name |
2-[[(3S)-1-methylpiperidin-3-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-10-4-2-3-7(6-10)9-5-8(11)12/h7,9H,2-6H2,1H3,(H,11,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCIQASFUPAKBP-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H](C1)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((S)-1-Methyl-piperidin-3-ylamino)-acetic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of (S)-1-methylpiperidine with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an aqueous or alcoholic solvent, with the temperature maintained between 0°C and 50°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of biocatalysts. These methods can improve the efficiency and yield of the production process while reducing the environmental impact.
Chemical Reactions Analysis
Types of Reactions
((S)-1-Methyl-piperidin-3-ylamino)-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation, often in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₈H₁₄N₂O₂
- Molecular Weight : 158.21 g/mol
- Functional Groups : Contains an amino group and a carboxylic acid, contributing to its reactivity and interaction with biological systems.
The compound's unique stereochemistry allows for specific interactions with biological targets, making it valuable in drug design and development.
Medicinal Chemistry
((S)-1-Methyl-piperidin-3-ylamino)-acetic acid is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features enable it to act as a ligand for neurotransmitter receptors, influencing neurological pathways.
Key Applications :
- Neuroprotective Agents : Research indicates that derivatives of this compound may protect against neurotoxic effects induced by chemotherapeutic agents like paclitaxel. In vitro studies have shown that related compounds can enhance neurite outgrowth and synaptogenesis in cortical neurons, suggesting potential applications in treating chemotherapy-induced peripheral neuropathy .
- Antidepressants and Anxiolytics : The compound's ability to interact with serotonin and dopamine receptors positions it as a candidate for developing treatments for mood disorders .
The biological activity of this compound has been extensively studied:
- Enzyme Inhibition : It has shown potential in inhibiting glycine transporters (GlyT1), which are crucial in regulating neurotransmitter levels. This inhibition can lead to increased synaptic glycine concentrations, enhancing inhibitory neurotransmission .
- Antimicrobial Activity : Piperidine derivatives have demonstrated significant antimicrobial properties, with studies indicating that related compounds exhibit potent antibacterial effects against various pathogens.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | <1 | Staphylococcus aureus |
| Compound B | <125 | Escherichia coli |
| Compound C | <150 | Candida albicans |
Cancer Research
Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. Evidence suggests that these compounds can induce apoptosis in cancer cell lines through various mechanisms.
Case Studies :
Mechanism of Action
The mechanism by which ((S)-1-Methyl-piperidin-3-ylamino)-acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include neurotransmitter receptors and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between ((S)-1-Methyl-piperidin-3-ylamino)-acetic acid and related compounds:
| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Potential Functional Implications |
|---|---|---|---|---|
| This compound | - | C₈H₁₆N₂O₂ | - Methyl group at piperidine 1-position - Acetic acid moiety at 3-position |
- Moderate hydrophobicity due to methyl group - Potential for salt formation via carboxylic acid |
| ((S)-1-Acetyl-piperidin-3-ylamino)-acetic acid | 1353997-43-9 | C₉H₁₆N₂O₃ | - Acetyl group replaces methyl at 1-position | - Enhanced metabolic stability - Reduced basicity compared to methyl derivative |
| [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid | 1032684-85-7 | C₁₁H₂₁N₃O₂ | - Bulky isopropyl-methyl-amino group at 3-position | - Increased steric hindrance - Possible reduced enzyme binding efficiency |
| ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid | - | C₇H₁₃NO₃ | - Hydroxyl group at piperidine 3-position | - Higher polarity and water solubility - Potential for hydrogen bonding interactions |
| 2-((S)-1-Methyl-piperidin-3-ylamino)-ethanol | - | C₈H₁₈N₂O | - Ethanol group replaces acetic acid moiety | - Lower acidity (pKa ~15 vs. ~2.5 for acetic acid) - Altered pharmacokinetic properties |
Key Findings:
Substituent Effects on Bioactivity: The methyl group in this compound provides moderate hydrophobicity, which may enhance membrane permeability compared to hydroxylated analogs like ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid . Acetylated derivatives (e.g., CAS 1353997-43-9) exhibit increased metabolic stability due to reduced susceptibility to oxidative demethylation, a common degradation pathway for methylated amines .
Ethanol-substituted analogs lack the carboxylic acid functionality, rendering them ineffective in pH buffering or salt formation, critical for roles in bacterial acid resistance (as seen in glutamine synthetase-mediated pathways) .
Role of Acetic Acid Moiety: The carboxylic acid group enables hydrogen bonding and ionic interactions, similar to acetic acid’s role in industrial preservatives (e.g., vinegar) and biochemical pathways (e.g., acetyl-CoA metabolism) . Derivatives lacking this group (e.g., 2-((S)-1-Methyl-piperidin-3-ylamino)-ethanol) lose these interactions, limiting their utility in enzyme inhibition or pH modulation .
Comparative Stability and Solubility :
- Hydroxylated derivatives (e.g., ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid) show higher aqueous solubility (~50 mg/mL) due to polar hydroxyl groups, whereas methylated analogs may require formulation aids for bioavailability .
- Acetylated derivatives (e.g., CAS 1353997-43-9) demonstrate improved thermal stability, with degradation temperatures exceeding 200°C, compared to ~150°C for methylated variants .
Biological Activity
((S)-1-Methyl-piperidin-3-ylamino)-acetic acid, also known by its chemical structure, is a compound with significant biological activities, particularly in pharmacology. This article presents a comprehensive overview of its biological activity, including its pharmacological potential, synthesis methods, and structure-activity relationships.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methyl group and an amino-acetic acid moiety. Its molecular formula is C₇H₁₄N₂O₂, and it has a CAS number of 898387-28-5. The presence of both amino and carboxylic acid functional groups contributes to its reactivity and biological interactions.
Renin Inhibition
One of the primary biological activities of this compound is its potential as a renin inhibitor . Renin plays a crucial role in the regulation of blood pressure through the renin-angiotensin system. Inhibition of renin can lead to decreased blood pressure, making this compound a candidate for treating hypertension and other cardiovascular conditions.
Interaction with Biological Targets
Research indicates that this compound interacts effectively with specific receptors involved in blood pressure regulation. Its ability to modulate the renin-angiotensin system suggests potential therapeutic applications in cardiovascular health.
Structure-Activity Relationship (SAR)
The structure of this compound allows for targeted interactions within biological systems. Comparative studies with structurally similar compounds have highlighted the importance of stereochemistry and functional group positioning on biological activity.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (R)-1-Methyl-piperidin-3-ylamino-acetic acid | Similar piperidine structure | Specific stereochemistry affecting activity |
| Ethyl-(1-methyl-piperidin-3-yl)-amino-acetic acid | Ethyl substitution on the amino group | Potentially different pharmacokinetics |
| (S)-1-Methyl-piperidin-3-yloxy-acetic acid | Contains an ether linkage instead of an amine | Different mechanism of action |
| 1-Methyl-piperidin-4-ylamino-acetic acid | Variation in nitrogen position | Different biological activities |
The unique aspect of this compound lies in its specific structural configuration that enhances its efficacy as a renin inhibitor compared to other similar compounds.
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Formation of the piperidine ring : This can be achieved through various cyclization reactions.
- Substitution reactions : Introducing the methyl and amino-acetic acid moieties.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure product forms.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of piperidine derivatives, including this compound. For instance, research has demonstrated that compounds with similar structures exhibit significant anticancer properties through mechanisms involving apoptosis induction in various cancer cell lines .
Moreover, studies on cholinesterase inhibition have shown that piperidine derivatives can serve as potent inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment . The SAR analyses indicate that modifications in the piperidine structure can lead to enhanced inhibitory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
